1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
The compound “1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also likely contains a phenyl group (a ring of six carbon atoms, akin to benzene) that is substituted with two methyl groups at the 3 and 5 positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Synthesis and Cyclization
- The synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have led to a series of 1-aryl substituted dihydro-, 5-methyldihydro-, and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues. This synthesis demonstrates the versatility of 1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol in producing a range of compounds with potential pharmaceutical applications (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Photodissociable Dimer Reduction Products
- Research on 2-thiopyrimidine derivatives, including 4,6-dimethyl-2-thipyrimidine and its 1-methyl derivative, revealed that these compounds undergo polarographic reduction in aqueous medium. This leads to the formation of dimers that can be photodissociated to regenerate the parent monomers, indicating potential for studies in nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).
Medicinal Chemistry Applications
- Two carbamoyl-substituted dihydropyrimidines were synthesized and characterized, showing structural features similar to 1,4-dihydropyridine calcium channel blockers. This suggests potential applications of the compound in mimicking the action of calcium channel blockers, which are crucial in treating various cardiovascular diseases (Ravikumar & Sridhar, 2005).
Electroanalytical Applications
- A novel electroanalytical approach for the selective determination of thiols has been developed, utilizing the electro-oxidation of N,N-dimethylphenylene-1,4-diamine and related compounds. This method is selective towards thiol species containing sulfhydryl groups, demonstrating the chemical's utility in analytical chemistry (Lawrence et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-7-11(2)9-12(8-10)16-6-5-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOEEQFBGUKJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(NC2=S)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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